Cas no 898748-11-3 (2-hydrazinyl-4-(trifluoromethyl)-1,3-benzothiazole)

2-hydrazinyl-4-(trifluoromethyl)-1,3-benzothiazole structure
898748-11-3 structure
Product Name:2-hydrazinyl-4-(trifluoromethyl)-1,3-benzothiazole
CAS No:898748-11-3
MF:C8H6F3N3S
MW:233.21355009079
CID:993908
PubChem ID:24728949
Update Time:2025-04-20

2-hydrazinyl-4-(trifluoromethyl)-1,3-benzothiazole Chemical and Physical Properties

Names and Identifiers

    • 4-(TRIFLUOROMETHYL)-2(3H)-BENZOTHIAZOLONEHYDRAZONE
    • 2-Hydrazinyl-4-(trifluoromethyl)benzothiazole
    • EN300-235926
    • 2-hydrazino-4-(trifluoromethyl)-1,3-benzothiazole
    • F2145-0925
    • 898748-11-3
    • 2-hydrazinyl-4-(trifluoromethyl)benzo[d]thiazole
    • DTXSID301253827
    • 2-hydrazinyl-4-(trifluoromethyl)-1,3-benzothiazole
    • [4-(trifluoromethyl)-1,3-benzothiazol-2-yl]hydrazine
    • AKOS005150937
    • Inchi: 1S/C8H6F3N3S/c9-8(10,11)4-2-1-3-5-6(4)13-7(14-12)15-5/h1-3H,12H2,(H,13,14)
    • InChI Key: BGQDPZBYKOKPPU-UHFFFAOYSA-N
    • SMILES: S1C(NN)=NC2=C1C=CC=C2C(F)(F)F

Computed Properties

  • Exact Mass: 233.02345286g/mol
  • Monoisotopic Mass: 233.02345286g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 236
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 79.2Ų

2-hydrazinyl-4-(trifluoromethyl)-1,3-benzothiazole Pricemore >>

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